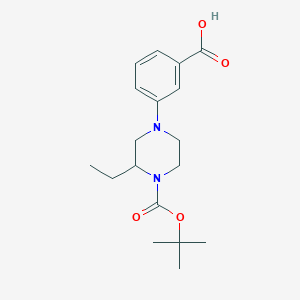![molecular formula C19H23NO3 B13752495 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol CAS No. 6325-51-5](/img/structure/B13752495.png)
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol is a complex organic compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol . This compound is known for its unique structure, which includes a phenol group, a methylideneamino group, and two methoxy groups attached to a benzene ring. It has a boiling point of 483°C at 760 mmHg and a density of 1.07 g/cm³ .
Méthodes De Préparation
The synthesis of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with 5-methyl-2-propan-2-ylphenol in the presence of an amine catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and the reaction time ranging from 12 to 24 hours . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time.
Analyse Des Réactions Chimiques
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amines.
Applications De Recherche Scientifique
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol can be compared with similar compounds such as:
3,4-Dimethoxyphenylethylamine: An endogenous metabolite with similar methoxy groups but different biological activities.
N-[(3,4-Dimethoxyphenyl)methylideneamino]-2-(8-quinolinyloxy)acetamide: A compound with similar structural features but different applications in medicinal chemistry.
Propriétés
Numéro CAS |
6325-51-5 |
|---|---|
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
4-[(2,3-dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C19H23NO3/c1-12(2)15-10-16(13(3)9-17(15)21)20-11-14-7-6-8-18(22-4)19(14)23-5/h6-12,21H,1-5H3 |
Clé InChI |
WAZLHALAWYHYJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=CC2=C(C(=CC=C2)OC)OC)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


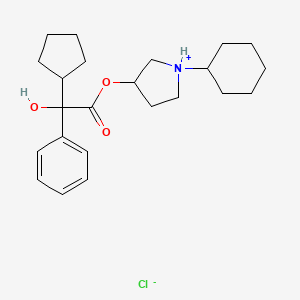
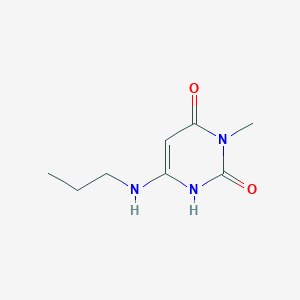
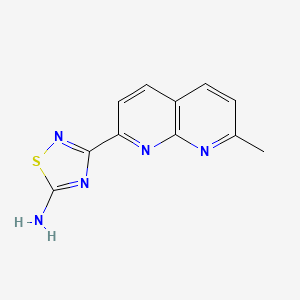
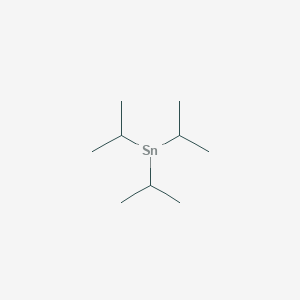
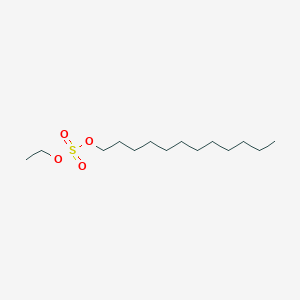
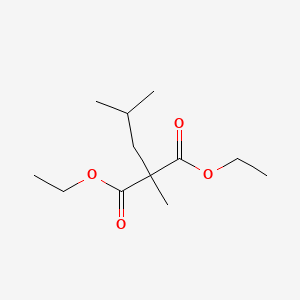
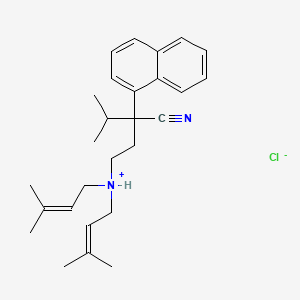
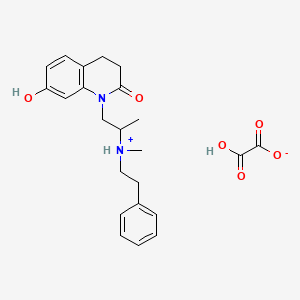

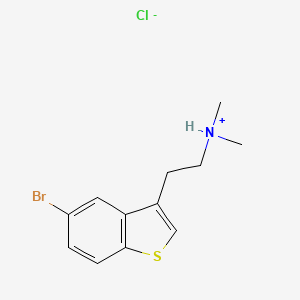
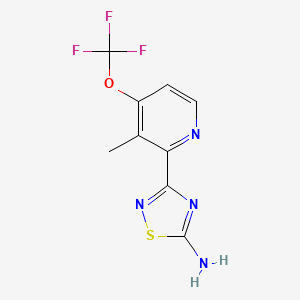

![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
